molecular formula C20H29N5O4 B1618958 Dramedilol CAS No. 76953-65-6

Dramedilol

Cat. No.: B1618958
CAS No.: 76953-65-6
M. Wt: 403.5 g/mol
InChI Key: HLUGSJZJQJZYAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Dramedilol involves several steps, including the preparation of key intermediates and their subsequent reactions. One of the synthetic routes involves the use of lipase-catalyzed kinetic resolution to obtain enantiomerically enriched intermediates . The process includes the following steps:

Chemical Reactions Analysis

Dramedilol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Dramedilol exerts its effects by antagonizing β-adrenoceptors, which are involved in the regulation of cardiovascular functions. By blocking these receptors, this compound reduces the effects of endogenous catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and vasodilation . This mechanism helps in managing hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Dramedilol is similar to other β-blockers such as propranolol, alprenolol, and pindolol. it is unique due to its specific peripheral vasodilative activity . The following are some similar compounds:

This compound’s uniqueness lies in its specific peripheral vasodilative activity, which distinguishes it from other β-blockers.

Properties

CAS No.

76953-65-6

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-[6-(2-propan-2-ylidenehydrazinyl)pyridazin-3-yl]oxypropan-2-ol

InChI

InChI=1S/C20H29N5O4/c1-14(2)22-23-19-7-8-20(25-24-19)29-13-16(26)12-21-10-9-15-5-6-17(27-3)18(11-15)28-4/h5-8,11,16,21,26H,9-10,12-13H2,1-4H3,(H,23,24)

InChI Key

HLUGSJZJQJZYAE-UHFFFAOYSA-N

SMILES

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C

Canonical SMILES

CC(=NNC1=NN=C(C=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)C

Origin of Product

United States

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